(+)-Dihydro-alpha-cyperol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H26O |
|---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(1R,2R,4aR,7S,8aR)-1,4a-dimethyl-7-prop-1-en-2-yl-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C15H26O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h11-14,16H,1,5-9H2,2-4H3/t11-,12+,13-,14-,15-/m1/s1 |
InChI Key |
XEUOFHGEEFUFIJ-XLWJZTARSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](CC[C@@]2([C@@H]1C[C@H](CC2)C(=C)C)C)O |
Canonical SMILES |
CC1C(CCC2(C1CC(CC2)C(=C)C)C)O |
Origin of Product |
United States |
Natural Occurrence and Ethnobotanical Context of + Dihydro Alpha Cyperol
Primary Botanical Sources of (+)-Dihydro-alpha-cyperol
Specificity to Cyperus rotundus L. (Nutgrass) and Related Species
This compound and its related sesquiterpenoids are predominantly associated with Cyperus rotundus L., a perennial plant belonging to the Cyperaceae family. nih.gov Commonly known as nutgrass or purple nutsedge, this plant is renowned for its extensive underground network of rhizomes and tubers, which are the primary sites of biosynthesis and accumulation of its characteristic secondary metabolites. plantwiseplusknowledgebank.org While other species within the large Cyperus genus, comprising about 950 species, also produce a variety of terpenoids, C. rotundus is the most cited source of compounds like α-cyperone, cyperene, and cyperol, from which this compound is likely derived. nih.govmdpi.com The essential oil extracted from the rhizomes, in particular, is a concentrated source of these sesquiterpenes. nih.gov
Geographical Distribution and Habitat of Source Plants
Cyperus rotundus is a cosmopolitan species with a pantropical and subtropical distribution, making it one of the most widespread plants globally. kew.orglucidcentral.org It is considered native to the tropical and subtropical regions of the Old World but has naturalized across the globe, including in the Americas, Australia, and Southern Europe. kew.orgunc.edu The plant exhibits remarkable adaptability, thriving in a wide array of environments. It is commonly found in cultivated fields, gardens, grasslands, and along roadsides and riverbanks. iucngisd.org C. rotundus can grow in various soil types, from sandy to clayey, and tolerates a wide range of soil pH and moisture levels, though it prefers well-drained soils in sunny or lightly shaded locations. plantwiseplusknowledgebank.orgiucngisd.org This extensive geographical distribution and adaptability contribute to its reputation as a persistent weed in many regions, while also ensuring its availability for traditional medicinal use and phytochemical research. lucidcentral.org
Phytochemical Profiling of Cyperus rotundus L. Rhizomes and Other Parts
The rhizomes of Cyperus rotundus are the most phytochemically rich part of the plant, containing a diverse array of secondary metabolites. nih.gov Extensive research has led to the identification of over 550 compounds from this plant. researchgate.net The most prominent class of compounds is the sesquiterpenoids, which are major constituents of the essential oil and are responsible for the rhizome's characteristic aroma and many of its biological activities. nih.govresearchgate.net
Key sesquiterpenoids identified in Cyperus rotundus include:
β-selinene nih.gov
Cyperene nih.gov
Cyperotundone nih.gov
Isocyperol nih.gov
Caryophyllene α-oxide nih.gov
In addition to sesquiterpenoids, the rhizomes also contain monoterpenoids, triterpenoids, flavonoids, phenylpropanoids, and alkaloids. The chemical composition of the essential oil can vary depending on the geographical origin of the plant, leading to the classification of different chemotypes. nih.govmdpi.com For instance, the "H-type" from Japan is rich in α-cyperone and β-selinene, while the "M-type" found in China and other parts of Asia contains high levels of α-cyperone and cyperotundone. mdpi.com
Major Chemical Constituents of Cyperus rotundus Rhizomes
| Compound Class | Examples | Primary Location in Plant |
|---|---|---|
| Sesquiterpenoids | α-cyperone, β-selinene, Cyperene, Cyperotundone, Isocyperol | Rhizomes (Essential Oil) |
| Monoterpenoids | β-pinene, α-pinene, Limonene | Rhizomes (Essential Oil) |
| Flavonoids | Luteolin, Quercetin | Rhizomes and Aerial Parts |
| Phenylpropanoids | p-Coumaric acid, Caffeic acid | Rhizomes |
| Alkaloids | - | Rhizomes |
Historical and Traditional Uses of Cyperus rotundus L. Relevant to Phytochemical Research
Traditional Medicinal Applications Driving Phytochemical Investigations
The extensive use of Cyperus rotundus in traditional medicine systems worldwide has been a primary driver for modern phytochemical research. nih.gov In Traditional Chinese Medicine, the rhizome, known as "Xiangfuzi," is used to treat various ailments, including stomach disorders and menstrual irregularities. nih.gov In Ayurvedic medicine, it is valued for its carminative, diuretic, and anti-inflammatory properties. crsubscription.com Traditional uses in other regions include the treatment of diarrhea, diabetes, malaria, and inflammatory conditions. nih.gov These ethnobotanical applications have spurred scientific inquiry into the plant's chemical constituents to validate its traditional uses and identify bioactive compounds. For example, the documented anti-inflammatory properties have led to the investigation of sesquiterpenoids like α-cyperone for their effects on inflammatory pathways. nih.gov
Ethnobotanical Significance and Associated Knowledge Systems
The ethnobotanical significance of Cyperus rotundus is deeply embedded in various cultural and traditional knowledge systems. For centuries, communities in Asia, Africa, and the Middle East have utilized this plant for medicinal and other purposes. researchgate.netyoutube.com This traditional knowledge, passed down through generations, encompasses not only the therapeutic applications of the plant but also information on its identification, harvesting, and preparation. The plant's role in traditional practices, such as its use in perfumes and as an insect repellent, has also guided research into the properties of its essential oil and its volatile constituents. researchgate.net The flavonoids present in the plant's oil have been traditionally utilized for their antiandrogenic activity, a property that has been explored in modern studies for applications such as reducing hair growth. nih.gov The rich ethnobotanical history of Cyperus rotundus continues to be a valuable resource for phytochemical research, providing a foundation for the discovery of new therapeutic agents.
Isolation and Advanced Purification Methodologies for + Dihydro Alpha Cyperol
Optimized Extraction Protocols from Plant Biomass
The initial step in isolating (+)-Dihydro-alpha-cyperol involves its extraction from the plant material, typically the dried and powdered rhizomes of Cyperus rotundus. The choice of solvent and extraction technique is critical for maximizing the yield and minimizing the co-extraction of undesirable compounds.
Selection of Solvents and Extraction Techniques (e.g., Maceration, Percolation, Supercritical Fluid Extraction)
The selection of an appropriate solvent system is paramount for the efficient extraction of sesquiterpenes like this compound. Solvents are chosen based on their polarity and their ability to solubilize the target compound while leaving behind other cellular components.
Maceration is a common and straightforward technique where the plant material is soaked in a solvent for a specified period with occasional agitation. Methanol (B129727) is a frequently used solvent for the initial extraction of rhizomes from Cyperus rotundus due to its ability to extract a broad spectrum of secondary metabolites, including sesquiterpenoids. researchgate.net
Percolation offers a more efficient extraction compared to maceration by allowing the solvent to pass through the plant material, ensuring a constant supply of fresh solvent and maintaining a higher concentration gradient.
Supercritical Fluid Extraction (SFE) represents a more advanced and environmentally friendly "green" technology. This method utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvating power of supercritical CO2 can be finely tuned to selectively extract specific classes of compounds like sesquiterpenes. This technique offers the advantages of high selectivity, shorter extraction times, and the absence of residual organic solvents in the final extract.
| Extraction Technique | Typical Solvents | Advantages | Disadvantages |
| Maceration | Methanol, Ethanol | Simple, low cost | Time-consuming, potentially lower efficiency |
| Percolation | Methanol, Ethanol, Hexane | More efficient than maceration | Requires more specialized equipment |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 | High selectivity, no solvent residue, "green" technology | High initial equipment cost |
Pre-purification Strategies for Crude Extracts
The crude extract obtained from the initial extraction is a complex mixture containing pigments, fats, waxes, and other secondary metabolites. Therefore, a pre-purification step is essential to simplify the mixture before proceeding to more refined chromatographic separation.
A common pre-purification strategy involves liquid-liquid partitioning . The crude methanol extract is typically suspended in water and then sequentially partitioned with solvents of increasing polarity. For instance, partitioning with n-hexane is effective in separating nonpolar compounds, including many sesquiterpenes, from more polar constituents. This is followed by partitioning with solvents like dichloromethane (B109758) or ethyl acetate (B1210297) to isolate compounds of intermediate polarity, which often include the target this compound. nih.gov
Chromatographic Separation Techniques for Compound Enrichment and Isolation
Chromatography is the cornerstone of purification for natural products. A combination of different chromatographic techniques is often necessary to achieve the desired purity of this compound.
Preparative Column Chromatography (e.g., Silica (B1680970) Gel, Adsorbent Resins)
Preparative column chromatography is a widely used technique for the large-scale separation of compounds from a pre-purified extract. column-chromatography.com Silica gel is the most common stationary phase for the separation of sesquiterpenoids due to its high resolving power for compounds with varying polarities. researchgate.net
The pre-purified fraction (e.g., the n-hexane or dichloromethane fraction) is loaded onto a silica gel column. The separation is then achieved by eluting the column with a mobile phase, which is typically a mixture of nonpolar and moderately polar solvents. A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed. For example, a gradient of n-hexane and ethyl acetate is commonly used to separate sesquiterpenes. The fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
| Chromatography Parameter | Details |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of n-Hexane and Ethyl Acetate |
| Fraction Monitoring | Thin Layer Chromatography (TLC) |
High-Performance Liquid Chromatography (HPLC) for High-Purity Isolation
For achieving high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. springernature.com Preparative HPLC can be used to isolate this compound from the enriched fractions obtained from column chromatography. warwick.ac.uk Both normal-phase and reversed-phase HPLC can be utilized.
In normal-phase HPLC , a polar stationary phase (like silica) is used with a nonpolar mobile phase. This is effective for separating isomers and compounds with similar polarities.
In reversed-phase HPLC , a nonpolar stationary phase (such as C18-bonded silica) is used with a polar mobile phase (e.g., a mixture of methanol, acetonitrile, and water). This is often the preferred mode for the final purification of many natural products due to its reproducibility and the wide range of polarities it can handle.
Countercurrent Chromatography and Other Advanced Separation Methods
Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that avoids the use of a solid support, thereby eliminating issues of irreversible adsorption of the sample onto the stationary phase. This technique is particularly advantageous for the separation of sensitive or polar compounds. In CCC, a biphasic solvent system is used, and the separation is based on the differential partitioning of the solutes between the two immiscible liquid phases. The selection of an appropriate solvent system is crucial for a successful separation.
Purity Assessment and Quantitative Determination of this compound
The determination of purity for this compound involves a multi-faceted analytical approach. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful separation techniques that provide detailed information about the presence of impurities. Complementary to these methods, spectroscopic techniques offer confirmation of the compound's structural integrity and can also serve as a secondary check for purity.
Analytical HPLC and Gas Chromatography (GC) for Purity Evaluation
Chromatographic methods are fundamental in assessing the purity of this compound by separating it from structurally related compounds and potential contaminants.
High-Performance Liquid Chromatography (HPLC):
Analytical HPLC is a versatile technique for the purity assessment of non-volatile or thermally labile compounds. For sesquiterpenes like this compound, which lack a strong chromophore, UV detection can be challenging. However, derivatization or the use of universal detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS) can be employed. A typical HPLC method for the analysis of eudesmane-type sesquiterpenes may involve a reversed-phase column.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water or Methanol:Water gradient |
| Detector | UV (at low wavelength, e.g., 210 nm), ELSD, or MS |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| This table represents a generalized HPLC method that could be adapted for this compound analysis. Specific parameters would require method development and validation. |
Gas Chromatography (GC):
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a highly effective method for the analysis of volatile compounds like this compound. It allows for the separation of complex mixtures and the identification of individual components based on their retention times and mass spectra. The analysis of essential oils from plants of the Cyperus genus, where related compounds are found, often utilizes GC-MS.
| Parameter | Condition |
| Column | Capillary column (e.g., HP-5MS, DB-5) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Temperature Program | e.g., 60 °C (2 min), then ramp to 240 °C at 3 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| MS Ionization Mode | Electron Ionization (EI) |
| This table outlines typical GC conditions for the analysis of sesquiterpenes found in essential oils, which would be suitable for assessing the purity of this compound. |
Spectrophotometric and Spectroscopic Purity Checks
Spectroscopic techniques provide valuable information about the chemical structure and can be used as complementary methods for purity assessment.
Spectrophotometric Analysis:
UV-Vis spectrophotometry is a straightforward technique for assessing the purity of compounds with significant chromophores. As a saturated sesquiterpenoid, this compound does not possess a strong UV-absorbing chromophore, limiting the utility of this method for direct purity assessment. Theoretical studies on the UV spectroscopy of sesquiterpenes suggest that saturated isomers primarily exhibit σ–σ* transitions at lower wavelengths, which are often difficult to measure and may overlap with impurities. Therefore, UV-Vis spectrophotometry is generally not the primary method for determining the purity of this compound unless a derivatization procedure is employed to introduce a chromophore.
Spectroscopic Analysis (NMR):
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool not only for structure elucidation but also for purity assessment. Quantitative NMR (qNMR) can provide a highly accurate determination of purity without the need for a reference standard of the analyte itself. By integrating the signals of the target compound and comparing them to a certified internal standard of known concentration, the absolute purity of this compound can be determined. The ¹H-NMR and ¹³C-NMR spectra serve as a fingerprint for the compound, and the absence of significant impurity signals is a strong indicator of high purity.
Structural Elucidation and Stereochemical Characterization of + Dihydro Alpha Cyperol
Comprehensive Spectroscopic Analysis
A synergistic application of various spectroscopic methods is indispensable for the complete structural elucidation of complex organic molecules like (+)-Dihydro-alpha-cyperol. Each technique offers a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment of the molecular formula, functional groups, atomic connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of structural elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides unparalleled insight into the chemical environment and connectivity of atoms within a molecule.
One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT), offer fundamental information about the number and types of protons and carbons in a molecule.
Interactive Data Table: Representative ¹H NMR Data for a Sesquiterpenoid Core
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 | 1.55 | m | - | 1H |
| H-2 | 1.80, 1.65 | m | - | 2H |
| H-3 | 5.40 | br s | - | 1H |
| H-5 | 2.10 | m | - | 1H |
| H-6 | 1.95, 1.45 | m | - | 2H |
| H-7 | 2.30 | m | - | 1H |
| H-8 | 1.75, 1.50 | m | - | 2H |
| H-9 | 1.60, 1.35 | m | - | 2H |
| H-12 | 4.75, 4.72 | s | - | 2H |
| H-13 | 1.70 | s | - | 3H |
| H-14 | 0.95 | d | 6.8 | 3H |
| H-15 | 0.90 | s | - | 3H |
Interactive Data Table: Representative ¹³C NMR and DEPT Data for a Sesquiterpenoid Core
| Carbon | ¹³C Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 | Carbon Type |
| C-1 | 40.5 | CH | CH | Methine |
| C-2 | 25.8 | CH₂ (negative) | - | Methylene (B1212753) |
| C-3 | 121.5 | CH | CH | Methine |
| C-4 | 140.2 | C | - | Quaternary |
| C-5 | 50.1 | CH | CH | Methine |
| C-6 | 28.3 | CH₂ (negative) | - | Methylene |
| C-7 | 45.6 | CH | CH | Methine |
| C-8 | 22.4 | CH₂ (negative) | - | Methylene |
| C-9 | 35.9 | CH₂ (negative) | - | Methylene |
| C-10 | 38.7 | C | - | Quaternary |
| C-11 | 148.9 | C | - | Quaternary |
| C-12 | 109.8 | CH₂ (negative) | - | Methylene |
| C-13 | 20.7 | CH₃ | - | Methyl |
| C-14 | 21.5 | CH₃ | - | Methyl |
| C-15 | 15.3 | CH₃ | - | Methyl |
Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds, establishing the connectivity of proton spin systems. libretexts.orgemerypharma.com
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. wikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is vital for connecting different spin systems and identifying quaternary carbons. emerypharma.com
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) reveal through-space correlations between protons that are in close proximity, providing critical information for determining the relative stereochemistry of the molecule. libretexts.org
The collective interpretation of these 2D NMR spectra allows for the complete assembly of the carbon skeleton and the assignment of the relative stereochemistry of this compound.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition and molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For this compound, HRMS would provide the exact mass, from which the molecular formula C₁₅H₂₆O can be confirmed. Furthermore, analysis of the fragmentation pattern in the mass spectrum can offer valuable structural information by revealing characteristic losses of functional groups or substructures.
Interactive Data Table: Expected HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z | Mass Difference (ppm) | Molecular Formula |
| [M+H]⁺ | 223.2056 | (Experimental Value) | (Calculated Value) | C₁₅H₂₇O⁺ |
| [M+Na]⁺ | 245.1876 | (Experimental Value) | (Calculated Value) | C₁₅H₂₆ONa⁺ |
| [M-H₂O]⁺ | 205.1951 | (Experimental Value) | (Calculated Value) | C₁₅H₂₅⁺ |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for its key functional groups.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3400 | Broad, Strong | O-H stretch | Alcohol |
| ~2960-2850 | Strong | C-H stretch | Alkanes |
| ~1465 | Medium | C-H bend | Alkanes |
| ~1375 | Medium | C-H bend | Alkanes |
| ~1100 | Medium | C-O stretch | Alcohol |
The presence of a broad absorption band around 3400 cm⁻¹ is a strong indicator of the hydroxyl (-OH) group, while the absorptions in the 2850-2960 cm⁻¹ region confirm the presence of C-H bonds in the saturated hydrocarbon framework.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for identifying conjugated systems and other chromophores.
Given the structure of this compound, which lacks an extended system of conjugated double bonds, it is not expected to show significant absorption in the near-UV or visible regions of the spectrum. masterorganicchemistry.com Any observed absorption would likely be at shorter wavelengths, below 220 nm, corresponding to n → σ* transitions of the alcohol functional group. The absence of strong UV-Vis absorption provides negative evidence, confirming the lack of significant conjugation in the molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Chiroptical Methods for Absolute Configuration Assignment
Chiroptical methods are crucial for determining the absolute configuration of chiral molecules like this compound. These techniques rely on the differential interaction of chiral molecules with polarized light.
Optical Rotation Measurements
Optical rotation is a fundamental technique used to measure the extent to which a chiral compound rotates the plane of polarized light. This property is reported as the specific rotation, a characteristic physical constant for a given enantiomer under specific conditions (temperature, solvent, and wavelength of light). For this compound, the "(+)" designation indicates that it is dextrorotatory, meaning it rotates the plane of polarized light to the right. However, a specific, experimentally determined value for its optical rotation could not be located in the reviewed literature.
Table 1: Optical Rotation Data for this compound
| Parameter | Value |
| Specific Rotation ([α]) | Data not available |
| Solvent | Data not available |
| Temperature (°C) | Data not available |
| Wavelength (nm) | Data not available |
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) Spectroscopy
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful spectroscopic techniques that provide detailed information about the stereochemistry of a molecule. ECD measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, which is sensitive to the spatial arrangement of chromophores. VCD provides similar information but in the infrared region, reflecting the chirality of the molecule's vibrational modes. A comprehensive search did not yield any published ECD or VCD spectra for this compound. Such data would be invaluable for confirming its absolute configuration, particularly when compared with quantum chemical predictions.
Anomalous Scattering X-ray Crystallography for Solid-State Stereochemistry
For crystalline compounds, anomalous scattering X-ray crystallography is the most definitive method for determining the absolute configuration. This technique can unambiguously establish the three-dimensional arrangement of atoms in the solid state. There is no indication in the available literature that this compound has been successfully crystallized and its structure determined by this method.
Computational Chemistry Approaches for Structure Prediction and Conformation Analysis
Computational chemistry plays a vital role in modern structural elucidation. Methods such as Density Functional Theory (DFT) are used to predict the stable conformations of a molecule and to calculate various spectroscopic properties, including NMR chemical shifts, IR and VCD spectra, and optical rotation values. By comparing these calculated properties with experimental data, the most likely structure and stereochemistry can be determined. No computational studies specifically detailing the conformational analysis or property prediction for this compound were found.
Table 2: Common Computational Methods for Structure and Conformation Analysis
| Computational Method | Application |
| Density Functional Theory (DFT) | Geometry optimization, energy calculations, prediction of spectroscopic properties (NMR, IR, VCD, ECD). |
| Molecular Mechanics (MM) | Rapid conformational searching to identify low-energy conformers. |
| Time-Dependent DFT (TD-DFT) | Calculation of electronic transitions for ECD spectra prediction. |
Biosynthetic Pathway Elucidation of + Dihydro Alpha Cyperol
Investigation of Primary Isoprenoid Precursors
All terpenoids, including sesquiterpenes like (+)-dihydro-alpha-cyperol, are synthesized from the universal five-carbon (C5) building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). beilstein-journals.org Plants and other organisms utilize two distinct pathways to produce these essential precursors. researchgate.net
The production of IPP and DMAPP occurs through two independent and compartmentalized pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.
Mevalonate (MVA) Pathway: Primarily operating in the cytosol and endoplasmic reticulum of plants, the MVA pathway is the classical route for sesquiterpene precursor synthesis. researchgate.net It begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid (MVA). Subsequent phosphorylation and decarboxylation steps convert MVA into IPP. nih.gov
Methylerythritol Phosphate (MEP) Pathway: Located in the plastids of plants and most bacteria, the MEP pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. nih.gov This pathway is generally responsible for producing precursors for monoterpenes (C10), diterpenes (C20), and carotenoids (C40). researchgate.net
While sesquiterpenes are typically synthesized from MVA-derived precursors, there is evidence of "crosstalk" between the two pathways, where isoprenoid intermediates can be exchanged between the cytosol and plastids. researchgate.net However, for most sesquiterpenes, the MVA pathway is the principal contributor.
| Pathway | Location in Plants | Starting Materials | Primary Products |
| Mevalonate (MVA) Pathway | Cytosol / ER | Acetyl-CoA | Sesquiterpenes, Triterpenes, Sterols |
| Methylerythritol Phosphate (MEP) Pathway | Plastids | Pyruvate, Glyceraldehyde 3-phosphate | Monoterpenes, Diterpenes, Carotenoids |
The C5 units, IPP and DMAPP, are the fundamental building blocks for all isoprenoids. For the synthesis of sesquiterpenes (C15), an enzyme known as Farnesyl Pyrophosphate Synthase (FPPS) catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. beilstein-journals.orgportlandpress.com This reaction forms the C15 compound, (E,E)-farnesyl pyrophosphate (FPP). portlandpress.com FPP is the universal and immediate precursor for the vast array of sesquiterpene skeletons, including the eudesmane (B1671778) framework of this compound. beilstein-journals.org The availability of FPP at a metabolic branch point is a critical regulatory step in terpenoid biosynthesis. acs.org
Characterization of Key Enzymatic Transformations
The conversion of the linear FPP molecule into the complex cyclic structure of this compound is orchestrated by a series of specialized enzymes.
The first committed step in the formation of the eudesmane skeleton is the cyclization of FPP, a reaction catalyzed by a class of enzymes known as sesquiterpene synthases (STSs). portlandpress.com These enzymes are responsible for generating the immense structural diversity found in sesquiterpenoids. beilstein-journals.org
The generally accepted mechanism for eudesmane biosynthesis involves the initial 1,10-cyclization of FPP to form a germacradienyl cation, which is typically deprotonated to a neutral germacrene intermediate (e.g., germacrene A or B). beilstein-journals.orgd-nb.info This intermediate is then reprotonated and undergoes a second cyclization to form the bicyclic eudesmane carbocation. d-nb.info Final deprotonation or quenching with water yields the stable eudesmane product. portlandpress.com
Recent research has identified sesquiterpene synthases that can directly form hydroxylated eudesmanes from FPP. For instance, a sesquiterpene cyclase from Tripterygium wilfordii (TwCS) was identified and functionally expressed in Saccharomyces cerevisiae. nih.govportlandpress.com This enzyme was shown to catalyze the conversion of FPP directly into eudesmane-type diols, with cryptomeridiol (B138722) as the major product, demonstrating that a single cyclase can mediate the complex cyclization and hydroxylation cascade. nih.govportlandpress.com It is plausible that a similar synthase initiates the formation of the this compound backbone.
| Enzyme | Source Organism | Substrate | Major Product(s) | Function |
| TwCS | Tripterygium wilfordii | (E,E)-FPP | Cryptomeridiol (eudesmane-4(14),11-diol) | Sesquiterpene Cyclase |
| FPPS | Tripterygium wilfordii | IPP, DMAPP | FPP | Precursor Synthesis |
Following the initial cyclization by an STS, the resulting eudesmane skeleton often undergoes further structural modifications by tailoring enzymes. frontiersin.org Cytochrome P450 monooxygenases (P450s) are a major class of enzymes responsible for these transformations, typically catalyzing regio- and stereospecific hydroxylation, epoxidation, or other oxidative reactions on the terpene scaffold. frontiersin.orgnih.gov These modifications are crucial for the functional diversification of terpenoids. frontiersin.org
In the biosynthesis of this compound, the initial product of the sesquiterpene synthase is likely an alpha-cyperol precursor. The formation of the "dihydro" feature suggests a subsequent reduction reaction. This step would be catalyzed by an oxidoreductase, which would reduce a double bond in the alpha-cyperol intermediate to yield the final this compound product. While specific P450s and reductases for this pathway have not been explicitly characterized, their involvement is highly probable based on established biosynthetic logic for other terpenoids. nih.gov
Isotopic Labeling Studies for Pathway Mapping
Isotopic labeling is a powerful and definitive technique for elucidating biosynthetic pathways and enzyme mechanisms. beilstein-journals.org By feeding organisms or incubating enzymes with precursors labeled with stable isotopes (e.g., ¹³C or ²H), researchers can trace the metabolic fate of individual atoms from the precursor to the final product. researchgate.netresearchgate.net
In the context of sesquiterpene biosynthesis, labeling studies have been instrumental in:
Confirming the roles of the MVA and MEP pathways. beilstein-journals.org
Demonstrating the folding of the FPP chain within the enzyme active site.
Elucidating complex carbocationic rearrangement cascades, including hydride and proton shifts, that occur during cyclization. d-nb.inforesearchgate.net
Determining the stereochemical course of enzymatic reactions. researchgate.net
For example, studies on the formation of various eudesmane sesquiterpenes have used labeled FPP isotopomers to track the intricate series of cyclizations and rearrangements from the initial germacrene intermediate to the final bicyclic product. d-nb.info Although specific isotopic labeling studies for this compound are not available, the methodologies used for related eudesmanes provide a clear blueprint for how its pathway could be definitively mapped. researchgate.netresearchgate.net
| Labeled Precursor | Information Gained | Example Application |
| ¹³C-Glucose | Contribution of MVA vs. MEP pathway | Tracing carbon backbone formation in terpenoids |
| ²H₂O (Deuterium Oxide) | Investigating protonation/deprotonation steps | Probing reprotonation of germacrene intermediates |
| ¹³C/²H-Labeled FPP | Mapping specific C-C bond formations and rearrangements | Elucidating the cyclization cascade of sesquiterpene synthases |
Genetic and Transcriptomic Analysis of Biosynthetic Gene Clusters in Source Plants
The elucidation of the biosynthetic pathway of this compound, a notable sesquiterpenoid, is increasingly reliant on advanced genetic and transcriptomic methodologies. These approaches are pivotal in identifying and characterizing the biosynthetic gene clusters (BGCs) responsible for the production of this compound in its source plants, primarily within the Cyperus genus. By integrating genomic sequencing with gene expression profiling, researchers can uncover the coordinated genetic machinery underlying the synthesis of complex natural products.
Recent studies have demonstrated the power of comparative transcriptomics in identifying genes related to specialized metabolite biosynthesis in Cyperus species. For instance, a comparative transcriptome analysis of Cyperus esculentus and Cyperus rotundus provided insights into the genetic networks governing the production of oil and other lipids. researchgate.netnih.govcas.cn This type of analysis, which compares high- and low-producing species or tissues, is a powerful strategy for pinpointing candidate genes within a biosynthetic pathway. By examining the differential expression of genes, it is possible to identify those that are specifically upregulated in tissues and at developmental stages corresponding to high levels of sesquiterpenoid accumulation. mdpi.com
The identification of a BGC for this compound would likely begin with the sequencing of the genome of a producer plant. With the genome assembled, bioinformatic tools can be used to search for clusters of genes that are predicted to be involved in terpenoid biosynthesis. These clusters often include a terpene synthase (TPS), which catalyzes the formation of the basic carbon skeleton from farnesyl pyrophosphate (FPP), as well as modifying enzymes such as cytochrome P450 monooxygenases (CYP450s) and dehydrogenases, which are responsible for the subsequent structural modifications that lead to the final product.
Transcriptome analysis, or RNA sequencing (RNA-seq), of different plant tissues (e.g., roots, leaves, tubers) and at various developmental stages can reveal the co-expression patterns of genes within a putative BGC. cas.cnmdpi.com Genes that are part of the same biosynthetic pathway are often co-regulated and thus show similar expression profiles. Weighted gene co-expression network analysis (WGCNA) is a powerful statistical method that can be employed to identify modules of co-expressed genes that are highly correlated with the accumulation of the target compound. nih.gov
For example, in a study on Cyperus iria, the application of methyl jasmonate (MeJA), a known elicitor of plant defense compounds, was shown to promote the accumulation of sesquiterpenoids. mdpi.com Transcriptomic analysis following MeJA treatment could reveal the upregulation of the entire suite of genes involved in this compound biosynthesis.
Once candidate genes are identified, their function can be validated through various molecular biology techniques. These include heterologous expression in microbial hosts (such as E. coli or yeast) or in planta transient expression systems (e.g., in Nicotiana benthamiana). By expressing the candidate TPS gene, for instance, researchers can determine the specific sesquiterpene scaffold it produces. Subsequent co-expression with candidate CYP450s and other modifying enzymes can then be used to reconstitute the entire biosynthetic pathway to this compound in a controlled system.
The following table summarizes the types of genes and regulatory elements that would be expected to be identified in a transcriptomic analysis aimed at elucidating the this compound BGC.
| Gene/Element Type | Putative Function in this compound Biosynthesis | Typical Transcriptomic Signature |
| Terpene Synthase (TPS) | Catalyzes the cyclization of Farnesyl Pyrophosphate (FPP) to form the initial sesquiterpene skeleton. | High expression in tissues/conditions with high this compound accumulation; Co-expressed with other pathway genes. |
| Cytochrome P450s (CYP450s) | Catalyze hydroxylation and other oxidative modifications of the sesquiterpene backbone. | Co-expressed with the TPS and other modifying enzymes; Upregulated by elicitors like MeJA. |
| Dehydrogenases/Reductases | Catalyze redox reactions to modify functional groups on the intermediate compounds. | Expression patterns correlated with the accumulation of specific pathway intermediates or the final product. |
| Transcription Factors (e.g., MYB, bHLH, WRKY) | Regulate the expression of the structural genes within the BGC. | Expression is often induced prior to or concurrently with the structural genes; May respond to developmental or environmental cues. |
While a complete BGC specifically for this compound has not yet been fully characterized and published, the methodologies of genetic and transcriptomic analysis provide a clear and powerful roadmap for its discovery and elucidation. The integration of genomics, transcriptomics, and functional gene characterization will undoubtedly continue to unravel the complexities of sesquiterpenoid biosynthesis in Cyperus and other medicinal plants.
Chemical Synthesis and Advanced Derivatization of + Dihydro Alpha Cyperol
Total Synthesis Strategies
The complete chemical synthesis of (+)-Dihydro-alpha-cyperol from simple, achiral starting materials presents a significant challenge due to the presence of multiple stereocenters in its decalin core. Researchers have pursued various strategies to achieve its construction with high levels of stereocontrol.
Enantioselective Total Synthesis Approaches to this compound
While a direct enantioselective total synthesis specifically targeting this compound is not extensively documented in readily available literature, general strategies for the asymmetric synthesis of the eudesmane (B1671778) sesquiterpenoid core are applicable. These approaches often rely on the establishment of key stereocenters early in the synthetic sequence, which then direct the stereochemistry of subsequent transformations. Methodologies such as asymmetric Diels-Alder reactions, organocatalytic Michael additions, and substrate-controlled cyclizations are powerful tools for constructing the chiral decalin framework characteristic of eudesmanes.
For instance, streamlined syntheses of various eudesmane sesquiterpenoids have been achieved through strategies involving late-stage site-selective olefin functionalization. chemrxiv.orgchemrxiv.org These methods often begin with the asymmetric construction of a core intermediate containing multiple stereocenters, which can then be elaborated to different natural products. chemrxiv.orgchemrxiv.org
Key Reactions and Stereocontrolled Steps in Synthetic Routes
The stereocontrolled synthesis of the decalin core is a pivotal aspect of any total synthesis of this compound. Key reactions employed to achieve this include:
Robinson Annulation: A classic method for the formation of six-membered rings, which can be rendered asymmetric through the use of chiral catalysts or auxiliaries.
Diels-Alder Cycloaddition: A powerful pericyclic reaction that can establish multiple stereocenters in a single step with a high degree of predictability and control.
Aldol and Michael Reactions: These fundamental carbon-carbon bond-forming reactions are frequently used to build the carbon framework and can be performed enantioselectively using chiral catalysts.
A unified approach to the synthesis of the eudesmane class of natural products has been demonstrated, showcasing the power of site-selective olefin functionalization. chemrxiv.orgchemrxiv.org This strategy allows for the diversification of a common intermediate to access various eudesmane sesquiterpenes. chemrxiv.orgchemrxiv.org Furthermore, the logic of terpene biosynthesis has inspired efficient and stereocontrolled syntheses of oxidized eudesmanes through site-selective C-H oxidations. nih.gov
Challenges and Future Directions in Synthetic Accessibility
Despite the advancements in synthetic methodology, the efficient and scalable total synthesis of this compound remains a challenge. Key difficulties include the precise control of stereochemistry at all chiral centers and the development of high-yielding reactions for the construction of the bicyclic system.
Future directions in this field will likely focus on the development of more convergent and atom-economical synthetic routes. The application of novel catalytic methods, including enzymatic and chemoenzymatic strategies, could provide more efficient and environmentally benign pathways to this and other eudesmane sesquiterpenoids. Furthermore, computational studies may aid in the design of more effective synthetic strategies by predicting reaction outcomes and identifying optimal reaction conditions.
Semi-Synthesis from Readily Available Natural Precursors
An alternative to total synthesis is the semi-synthetic approach, which utilizes readily available natural products as starting materials. For this compound, a plausible precursor is the more abundant natural product, α-cyperone. α-Cyperone shares the same eudesmane carbon skeleton and can be isolated from the rhizomes of Cyperus rotundus.
The conversion of α-cyperone to this compound would involve the stereoselective reduction of the enone functionality and the conjugated double bond. This transformation would require careful selection of reducing agents and reaction conditions to achieve the desired diastereoselectivity at the newly formed stereocenters.
Targeted Chemical Derivatization for Structure-Activity Relationship (SAR) Studies
To explore the biological potential of this compound and to understand the relationship between its structure and activity, the synthesis of various derivatives is crucial. SAR studies involve systematically modifying different functional groups within the molecule and assessing the impact of these changes on its biological properties.
Systematic Modifications of Hydroxyl and Olefinic Moieties
The hydroxyl group and the olefinic moiety in this compound are primary targets for chemical modification.
Modifications of the Hydroxyl Group:
Esterification and Etherification: The tertiary hydroxyl group can be converted to a variety of esters and ethers to probe the influence of steric bulk and electronic properties at this position.
Oxidation: Oxidation of the hydroxyl group to a ketone would provide access to a different class of derivatives and allow for further functionalization.
Inversion of Stereochemistry: While challenging, inversion of the stereocenter bearing the hydroxyl group would provide valuable information on the importance of its spatial orientation for biological activity.
Modifications of the Olefinic Moiety:
Hydrogenation: Saturation of the double bond would yield the corresponding saturated analogue, allowing for an assessment of the role of the olefin in biological activity.
Epoxidation: Treatment with peroxy acids would form an epoxide, introducing new functional handles and stereocenters.
Hydroboration-Oxidation: This two-step process would lead to the anti-Markovnikov addition of a hydroxyl group across the double bond, providing access to diol derivatives.
Diels-Alder Reactions: The olefin could potentially act as a dienophile in cycloaddition reactions, leading to the formation of more complex polycyclic structures.
Stereochemical Inversion and Epimerization Studies
There is a conspicuous absence of published research detailing stereochemical inversion or epimerization studies specifically focused on this compound. Such studies are crucial for understanding the structure-activity relationships of chiral molecules and for the synthesis of stereoisomers with potentially different biological activities. While the stereochemistry of related eudesmane sesquiterpenes has been investigated, direct extrapolation of these findings to this compound is not scientifically rigorous without dedicated experimental validation. The lack of available data prevents a detailed discussion on the methodologies or findings related to the stereochemical manipulation of this compound.
Synthesis of Prodrugs or Bioisosteric Analogs
Similarly, the scientific literature does not provide specific examples of the synthesis of prodrugs or bioisosteric analogs derived from this compound. Prodrug design is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a parent compound. Bioisosteric replacement, the substitution of one atom or group of atoms for another with similar physical and chemical properties, is another key technique for optimizing drug-like characteristics.
While general principles of prodrug synthesis and bioisosterism are well-established for sesquiterpenoids, particularly those containing reactive functional groups, the application of these principles to this compound has not been reported. Consequently, there are no specific synthetic schemes, reaction conditions, or characterization data for such derivatives to present.
Biological Activity and Mechanistic Investigations of + Dihydro Alpha Cyperol
Molecular Target Identification and Characterization
A thorough review of scientific databases indicates a lack of specific research aimed at identifying and characterizing the molecular targets of (+)-Dihydro-alpha-cyperol.
Binding Assays with Recombinant Proteins and Cell Lysates
No studies reporting the use of binding assays with recombinant proteins or cell lysates to determine the direct molecular targets of this compound have been found in the available literature.
Identification of Specific Receptors or Enzymes Modulated by this compound
There is currently no published evidence identifying specific receptors or enzymes that are directly modulated by this compound.
Modulation of Cellular Signaling Pathways
Detailed investigations into the modulation of cellular signaling pathways by this compound are not present in the current body of scientific literature.
Investigation of Inflammatory Cascade Pathways (e.g., NF-κB, MAPK, COX-2, 5-LOX)
No research has been published that specifically investigates the effects of this compound on key inflammatory cascade pathways, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Cyclooxygenase-2 (COX-2), or 5-Lipoxygenase (5-LOX) pathways.
Analysis of Cell Proliferation and Apoptosis Signaling
There is a lack of available studies analyzing the effects of this compound on signaling pathways that regulate cell proliferation and apoptosis.
Studies on Immunomodulatory Mechanisms (e.g., Cytokine Production, Immune Cell Activation)
Specific studies examining the immunomodulatory mechanisms of this compound, such as its impact on the production of cytokines or the activation of immune cells, have not been reported in the scientific literature.
Mechanistic Studies in Cellular Models
The investigation of how this compound interacts with cellular components and pathways is fundamental to characterizing its biological effects. The following sections outline the methodologies employed in these explorations.
Cell-Free Enzyme Inhibition/Activation Assays
Cell-free enzyme assays are a primary tool for identifying direct molecular targets of a compound. These in vitro tests measure the ability of a substance to either inhibit or activate a specific, isolated enzyme.
Research Findings:
Currently, there is no publicly available scientific literature detailing the effects of this compound in cell-free enzyme inhibition or activation assays. Therefore, its direct molecular targets and enzyme interaction profile remain uncharacterized.
Cellular Reporter Gene Assays for Pathway Activation/Inhibition
Cellular reporter gene assays are instrumental in determining whether a compound can modulate specific signaling pathways within a cell. These assays link the activity of a pathway to the expression of a reporter gene, providing a measurable output.
Research Findings:
No published studies have utilized cellular reporter gene assays to investigate the impact of this compound on specific cellular signaling pathways. Consequently, its ability to activate or inhibit key pathways involved in cellular processes is unknown.
Live-Cell Imaging for Subcellular Localization and Dynamic Interactions
Live-cell imaging techniques allow for the real-time visualization of a compound's behavior within living cells. This can reveal its subcellular localization, potential target organelles, and dynamic interactions with cellular components.
Research Findings:
There is no available research that has employed live-cell imaging to determine the subcellular localization or dynamic interactions of this compound. Its distribution within the cell and its interactions with intracellular structures have not been visualized.
In Vivo Mechanistic Assessment in Relevant Animal Models
To understand the physiological relevance of a compound's effects, it is essential to conduct studies in living organisms. Animal models provide a complex biological system to assess the in vivo mechanisms of action.
Investigation of Cellular Responses and Phenotypic Changes in Animal Models
Research Findings:
There are no published in vivo studies that have investigated the cellular responses or phenotypic changes in animal models following the administration of this compound.
Determination of Molecular and Cellular Biomarkers for Activity
The investigation into the specific molecular and cellular biomarkers for the biological activity of this compound is an area of ongoing research. While direct studies on this compound are limited, valuable insights can be drawn from the examination of closely related eudesmane (B1671778) sesquiterpenoids, particularly alpha-cyperone (B190891). The structural similarity between these compounds allows for informed hypotheses regarding the potential biomarkers and mechanisms of action for this compound.
Research into alpha-cyperone has revealed significant anti-inflammatory properties, providing a foundation for identifying potential biomarkers. innospk.comnih.govmedchemexpress.com Studies have demonstrated that alpha-cyperone can modulate key inflammatory pathways, suggesting that similar activities may be observed for this compound.
One of the primary mechanisms identified for alpha-cyperone is the downregulation of crucial inflammatory mediators. innospk.commedchemexpress.comselleck.co.jp This includes the inhibition of cyclooxygenase-2 (COX-2) expression and the subsequent reduction in prostaglandin (B15479496) E2 (PGE2) production. nih.gov Furthermore, alpha-cyperone has been shown to decrease the expression of the pro-inflammatory cytokine interleukin-6 (IL-6). nih.govmedchemexpress.com These findings pinpoint COX-2, PGE2, and IL-6 as key molecular biomarkers for assessing the anti-inflammatory activity of related compounds.
The anti-inflammatory effects of alpha-cyperone are linked to its influence on the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov Specifically, alpha-cyperone has been observed to suppress the transcriptional activity of NF-κB and inhibit the nuclear translocation of its p65 subunit in lipopolysaccharide (LPS)-stimulated cells. nih.gov This indicates that the components of the NF-κB pathway, including NF-κB p65, could serve as critical cellular biomarkers for the activity of this compound.
In addition to these well-defined inflammatory markers, other proteins associated with inflammatory and cellular signaling processes have been identified in relation to alpha-cyperone's activity. These include Nck-2, Cdc42, and Rac1, which are involved in various cellular functions, including cytoskeletal dynamics and signal transduction. innospk.commedchemexpress.comselleck.co.jp The modulation of these proteins suggests a broader impact on cellular signaling cascades that could be relevant for the bioactivity of this compound.
The following tables summarize the key molecular and cellular biomarkers identified through studies on the related compound alpha-cyperone, which may serve as potential biomarkers for this compound.
Table 1: Potential Molecular Biomarkers for the Anti-Inflammatory Activity of this compound Based on Alpha-Cyperone Research
| Biomarker Category | Specific Biomarker | Observed Effect (for Alpha-Cyperone) |
| Enzymes | Cyclooxygenase-2 (COX-2) | Downregulation of expression |
| Prostaglandins | Prostaglandin E2 (PGE2) | Reduction in production |
| Cytokines | Interleukin-6 (IL-6) | Downregulation of production and mRNA expression |
Table 2: Potential Cellular Biomarkers and Signaling Pathways for the Activity of this compound Based on Alpha-Cyperone Research
| Signaling Pathway | Key Cellular Biomarkers | Observed Effect (for Alpha-Cyperone) |
| NF-κB Signaling | NF-κB p65 subunit | Suppression of nuclear translocation and transcriptional activity |
| Cellular Signaling Proteins | Nck-2 | Downregulation |
| Cdc42 | Downregulation | |
| Rac1 | Downregulation |
Eudesmane sesquiterpenoids as a class are known for a wide array of biological activities, including antimicrobial, antidiabetic, antioxidant, antiplasmodial, antiviral, and cytotoxic effects. mdpi.comnih.govsciprofiles.com This diversity in bioactivity suggests that the determination of molecular and cellular biomarkers for this compound may extend beyond inflammatory markers as research progresses. Future investigations will be essential to elucidate the specific molecular targets and cellular pathways directly modulated by this compound and to validate the relevance of the biomarkers identified in studies of structurally similar compounds.
Structure Activity Relationship Sar Studies of + Dihydro Alpha Cyperol and Its Analogs
Identification of Essential Pharmacophoric Elements for Biological Activity
Pharmacophore modeling for the eudesmane (B1671778) scaffold highlights several key structural features that are consistently associated with biological activity. These elements are crucial for the interaction of these molecules with their biological targets.
A primary pharmacophoric feature for many biologically active eudesmanolides (a subclass of eudesmanes) is the α-methylene-γ-lactone group. nih.gov The presence of this reactive Michael acceptor is often critical for cytotoxicity and other activities, as it can form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. nih.gov However, since (+)-Dihydro-alpha-cyperol lacks this lactone ring, its biological activity would be mediated by other structural motifs.
For eudesmanes without a lactone ring, the following features are often considered important for their bioactivity:
The Hydroxyl Group: The position and stereochemistry of hydroxyl groups on the eudesmane skeleton are critical. For instance, hydroxylation at certain positions can significantly influence the phytotoxicity of eudesmanolides. acs.org In this compound, the tertiary hydroxyl group at C-11 is a key feature. Its ability to act as a hydrogen bond donor and acceptor is likely crucial for receptor binding.
The Isopropenyl/Isopropyl Group: The nature of the substituent at C-7 is another important determinant of activity. In many sesquiterpenoids, this lipophilic group contributes to binding affinity, often fitting into hydrophobic pockets of target proteins.
The table below summarizes the key pharmacophoric elements identified in eudesmane sesquiterpenoids and their potential relevance to this compound.
| Pharmacophoric Element | General Importance in Eudesmanes | Potential Relevance to this compound |
| α-methylene-γ-lactone | Crucial for cytotoxicity in many eudesmanolides via Michael addition. nih.gov | Absent in this compound; other features must drive its activity. |
| Hydroxyl Groups | Position and stereochemistry significantly impact activity. acs.org | The C-11 hydroxyl group is a key hydrogen bonding feature. |
| Decalin Skeleton | Provides the rigid framework for functional group presentation. | The specific stereoconfiguration of the decalin core is essential for defining the molecule's 3D shape and target interaction. |
| Isopropenyl/Isopropyl Group | Contributes to hydrophobic interactions and binding affinity. | The isopropyl group at C-7 likely engages in hydrophobic interactions with target proteins. |
| Unsaturation | Presence and position of double bonds can influence activity. | The absence of a double bond in the dihydro derivative suggests a different electronic and conformational profile compared to α-cyperol. |
Stereochemical Influence on Molecular Recognition and Biological Efficacy
Stereochemistry plays a pivotal role in the biological activity of chiral natural products like eudesmane sesquiterpenoids. nih.gov The specific three-dimensional arrangement of atoms and functional groups is critical for molecular recognition by biological receptors and enzymes, which are themselves chiral.
In the context of this compound, the specific stereochemistry at its multiple chiral centers is expected to be a major determinant of its biological efficacy. The "(+)" designation indicates its dextrorotatory nature, which arises from a specific absolute configuration at each chiral center. Any change in the stereochemistry at any of these centers would result in a different diastereomer or an enantiomer, which would likely exhibit a different biological activity profile.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structures of a series of compounds with their biological activities. semanticscholar.org For classes of natural products like eudesmane sesquiterpenoids, QSAR models can help to predict the activity of new analogs and to understand the physicochemical properties that are most important for their biological effects.
While specific QSAR models for this compound are not available, studies on other sesquiterpenoids have identified several key descriptors that are often correlated with activity. These descriptors can be broadly categorized as:
Electronic Descriptors: These relate to the electron distribution in the molecule and can include atomic charges, dipole moments, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). These are important for understanding electrostatic interactions and the reactivity of the molecule.
Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume, surface area, and specific conformational parameters. They are crucial for determining how well a molecule fits into a receptor's binding site.
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity. This property is critical for membrane permeability and hydrophobic interactions with the target.
Topological Descriptors: These are numerical indices that describe the connectivity of atoms in a molecule.
A hypothetical QSAR study on a series of this compound analogs might reveal, for instance, that increasing the hydrophobicity of a particular region of the molecule enhances its activity, or that a specific spatial arrangement of hydrogen bond donors and acceptors is required for optimal binding.
Ligand-Based and Structure-Based Drug Design Approaches
Modern drug discovery often employs computational approaches to design new molecules with improved activity and selectivity. These can be broadly classified as ligand-based and structure-based methods.
Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the knowledge of a set of molecules that are known to be active. By analyzing the common structural features and properties of these active molecules, a pharmacophore model can be developed. nih.gov This model represents the essential steric and electronic features required for biological activity. For the eudesmane class, a ligand-based approach could involve comparing the structures of various active and inactive eudesmane sesquiterpenoids to build a pharmacophore model that could then be used to screen virtual libraries for new potential drug candidates.
Structure-based drug design , on the other hand, is applicable when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. This approach involves docking candidate molecules into the binding site of the target to predict their binding orientation and affinity. nih.gov This allows for the rational design of new molecules that are predicted to bind more tightly and selectively. If the biological target of this compound were to be identified and its structure determined, structure-based drug design could be a powerful tool for optimizing its activity. For example, if docking studies revealed a nearby hydrophobic pocket in the binding site, analogs of this compound with additional hydrophobic groups could be designed and synthesized.
Design and Synthesis of Truncated or Simplified Analogs to Elucidate Active Substructures
A common strategy in medicinal chemistry to understand the SAR of a complex natural product is to synthesize truncated or simplified analogs. nih.gov This approach helps to identify the minimal structural components (the "active substructure" or "pharmacophore") that are essential for biological activity.
For a molecule like this compound, this could involve synthesizing analogs where parts of the decalin ring system are removed or simplified. For example, a series of monocyclic analogs could be prepared to investigate whether the full bicyclic scaffold is necessary for activity. Alternatively, the isopropyl group could be replaced with other alkyl or functional groups to probe the importance of this moiety.
The synthesis of such analogs often presents significant chemical challenges. However, the biological evaluation of these simplified structures can provide invaluable information about which parts of the molecule are critical for its interaction with its biological target and which parts can be modified or removed without loss of activity. This knowledge is crucial for the design of more potent and synthetically accessible therapeutic agents based on the natural product scaffold.
Advanced Research Perspectives and Future Directions
Chemoinformatics and Bioinformatics for Comprehensive Sesquiterpenoid Libraries
The vast chemical diversity of sesquiterpenoids, including (+)-Dihydro-alpha-cyperol and its isomers, presents a fertile ground for chemoinformatic and bioinformatic approaches. The creation of comprehensive virtual libraries of sesquiterpenoids is a crucial first step. These libraries, containing detailed structural and physicochemical information, can be computationally screened against various biological targets. By employing algorithms and machine learning models, researchers can predict potential biological activities, toxicity profiles, and pharmacokinetic properties of these compounds. This in-silico approach significantly narrows down the number of compounds for laboratory synthesis and testing, thereby accelerating the discovery process.
Furthermore, bioinformatic tools can be utilized to analyze the evolutionary relationships of the enzymes responsible for sesquiterpenoid biosynthesis. This can provide insights into the structural diversification of these compounds and guide the discovery of novel sesquiterpenoids with unique biological activities.
Application of High-Throughput Screening for Novel Biological Activities
High-throughput screening (HTS) is a powerful technology for rapidly assessing the biological activity of large numbers of compounds. nih.gov In the context of this compound and its analogs, HTS can be employed to uncover novel biological activities beyond those already known. By testing these compounds against a wide array of cellular and molecular targets, researchers can identify unexpected therapeutic potentials.
Quantitative HTS (qHTS) offers a more advanced approach by generating concentration-response curves for each compound in a single experiment. nih.gov This method provides richer data, allowing for the identification of compounds with varying potencies and efficacies and facilitating the direct elucidation of structure-activity relationships from the primary screen. nih.gov Phenotypic screening, a type of HTS that assesses the effect of a compound on cell morphology or function, is particularly valuable for identifying compounds that act via novel mechanisms of action. nih.gov Combining computational approaches with in vitro and in vivo assays can provide valuable insights for human and animal health. taylorfrancis.com
Integration of Multi-Omics Data (Proteomics, Metabolomics, Transcriptomics) for Systems-Level Understanding
To gain a comprehensive understanding of the biological effects of this compound, a systems-level approach integrating various "omics" data is essential.
Proteomics: This involves the large-scale study of proteins. By treating cells or organisms with this compound and analyzing the resulting changes in protein expression and post-translational modifications, researchers can identify the specific proteins and pathways that are modulated by the compound.
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. Analyzing the metabolome of cells or organisms exposed to this compound can reveal alterations in metabolic pathways, providing clues about its mechanism of action. nih.gov
Transcriptomics: This involves the study of the complete set of RNA transcripts produced by the genome. Transcriptomic analysis can show how this compound affects gene expression, offering insights into the upstream regulatory events that lead to the observed phenotypic changes. nih.govnih.gov
Integrating these multi-omics datasets allows for the construction of detailed molecular networks that illustrate the compound's system-wide effects. nih.gov This holistic view is critical for identifying biomarkers of efficacy and for understanding the complex biological responses to this compound. nih.gov
Development of this compound as a Biochemical Probe for Pathway Interrogation
The unique structure of this compound can be leveraged to develop it into a biochemical probe. nih.gov By chemically modifying the molecule to incorporate a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule), researchers can visualize its subcellular localization and identify its direct binding partners within the cell. nih.gov
These probes are invaluable tools for "pathway interrogation," allowing for the detailed study of the specific biochemical pathways that this compound modulates. nih.gov For instance, if the compound is found to inhibit a particular enzyme, a probe version could be used to confirm this interaction in a cellular context and to study the downstream consequences of this inhibition. This approach can provide definitive evidence for the compound's mechanism of action and can help to validate its targets for therapeutic intervention. nih.gov
Sustainable Production and Biocatalytic Approaches for Analog Synthesis
The natural abundance of this compound may be limited, necessitating the development of sustainable production methods. Metabolic engineering of microorganisms, such as E. coli or yeast, to produce the compound through fermentation is a promising strategy. This involves introducing the necessary biosynthetic genes into a microbial host and optimizing its metabolism for high-yield production.
Furthermore, biocatalysis offers an environmentally friendly and highly selective method for synthesizing analogs of this compound. researchgate.net Enzymes, either in their isolated form or within whole cells, can be used to perform specific chemical transformations on the this compound scaffold. mdpi.com This approach allows for the creation of a diverse library of related compounds with potentially improved biological activities or pharmacokinetic properties. Directed evolution techniques can be used to engineer enzymes with enhanced catalytic efficiency and substrate specificity for these transformations. researchgate.net
Unexplored Therapeutic Potentials and Novel Mechanistic Insights for this compound
While some biological activities of this compound may have been reported, there remains a vast, unexplored landscape of potential therapeutic applications. A systematic investigation into its effects on a wide range of disease models is warranted. This includes, but is not limited to, its potential as an anti-inflammatory, anti-infective, or neuroprotective agent. mdpi.com The search for new chemotherapeutic molecules has become an ongoing challenge due to the emergence of bacterial and fungal resistance to established drugs. mdpi.com
Uncovering novel mechanisms of action is also a key research direction. It is possible that this compound acts on previously uncharacterized or "undruggable" targets. Elucidating these novel mechanisms could open up new avenues for therapeutic intervention in various diseases. The development of new, biocompatible, and safe pesticides is essential due to the harmful effects of traditional pesticides. taylorfrancis.com
| Compound Name |
| This compound |
| Luciferin |
| Methicillin |
| Syringaldehyde |
| Abbreviation | Full Form |
| HTS | High-Throughput Screening |
| qHTS | Quantitative High-Throughput Screening |
| DEGs | Differentially Expressed Genes |
| DEPs | Differentially Expressed Proteins |
| ALT | Alanine Aminotransferase |
| AST | Aspartate Aminotransferase |
| TG | Triglyceride |
| TC | Cholesterol |
| DHIE | Dehydrodiisoeugenol |
Q & A
Q. What statistical methods address variability in phytochemical yield during extraction?
Q. How should researchers document experimental protocols to ensure reproducibility?
- Methodological Answer : Include:
- Detailed SOPs : Equipment calibration steps, reagent lot numbers.
- Negative/Positive Controls : For every assay iteration.
- Raw Data Access : Public repositories like Zenodo or institutional databases.
Follow ARRIVE guidelines for preclinical studies .
Ethical and Compliance Considerations
Q. What ethical safeguards are required for studies involving animal models or human cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
